molecular formula C9H20O3Si B1584797 5-Hexenyltrimethoxysilane CAS No. 58751-56-7

5-Hexenyltrimethoxysilane

Cat. No.: B1584797
CAS No.: 58751-56-7
M. Wt: 204.34 g/mol
InChI Key: CGQIJXYITMTOBI-UHFFFAOYSA-N
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Description

5-Hexenyltrimethoxysilane: is an organosilicon compound with the molecular formula C9H20O3Si. It is a colorless liquid that is used as a silane coupling agent, which means it can form durable bonds between organic and inorganic materials. This compound is particularly valuable in creating hybrid materials with enhanced properties.

Biochemical Analysis

Biochemical Properties

It is known that the compound has a molecular weight of 204.339 Da

Cellular Effects

It is suggested that the compound may have some toxicity, as methanol, a hydrolysis product of 5-Hexenyltrimethoxysilane, can cause nausea, vomiting, headache, and visual effects including blindness

Molecular Mechanism

It is known that the compound has a specific chemical structure , but how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexenyltrimethoxysilane can be synthesized through the hydrosilylation reaction of hex-5-en-1-ol with trimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C to ensure optimal yield.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor containing the platinum catalyst. The process is designed to maximize efficiency and yield while minimizing by-products. The product is then purified through distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hexenyltrimethoxysilane can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.

    Hydrolysis: In the presence of moisture, the trimethoxy groups can hydrolyze to form silanols, which can further condense to form siloxane bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Hydrolysis: Water or aqueous acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Scientific Research Applications

5-Hexenyltrimethoxysilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism by which 5-Hexenyltrimethoxysilane exerts its effects is through the formation of siloxane bonds. The trimethoxy groups hydrolyze in the presence of moisture to form silanols, which can then condense with other silanols or siliceous surfaces to form strong siloxane bonds. This process enhances the adhesion and durability of the materials involved .

Comparison with Similar Compounds

    Hexyltrimethoxysilane: Similar in structure but lacks the alkene functionality, making it less reactive in certain applications.

    Vinyltrimethoxysilane: Contains a vinyl group instead of a hexenyl group, offering different reactivity and applications.

    Octenyltrimethoxysilane: Similar to 5-Hexenyltrimethoxysilane but with a longer carbon chain, affecting its physical properties and reactivity.

Uniqueness: this compound is unique due to its hexenyl group, which provides additional reactivity through the alkene moiety. This allows for further functionalization and cross-linking, making it highly versatile in various applications .

Properties

IUPAC Name

hex-5-enyl(trimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3Si/c1-5-6-7-8-9-13(10-2,11-3)12-4/h5H,1,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQIJXYITMTOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCC=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207484
Record name 5-Hexenyltrimethoxysilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58751-56-7
Record name 5-Hexenyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58751-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenyltrimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058751567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexenyltrimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hexenyltrimethoxysilane
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Record name 5-HEXENYLTRIMETHOXYSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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